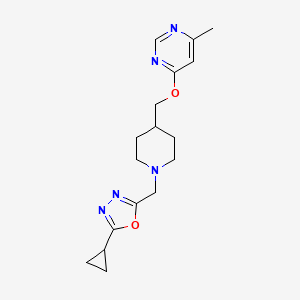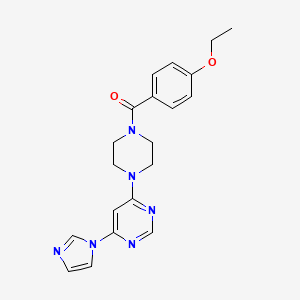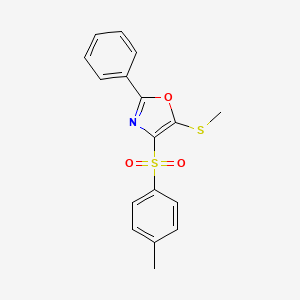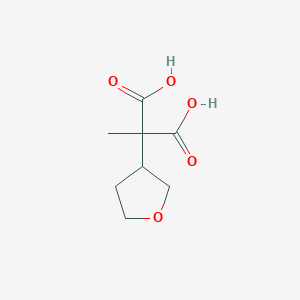
2-Cyclopropyl-5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Antibacterial and Antimicrobial Applications
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, new pyrimidine-based 1,3,4-oxadiazoles and related compounds showed potential for antimicrobial applications (Burbulienė, Šakočiūtė, & Vainilavicius, 2009).
Cancer Research
A study involving the inhibition of oxidative phosphorylation (OXPHOS) combined with dimethyl α-ketoglutarate (DMKG) revealed a synthetic lethal interaction that could potentially be leveraged for cancer therapy (Sica et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide against butyrylcholinesterase (BChE) enzyme demonstrated potential therapeutic implications, including for conditions like Alzheimer's disease (Khalid et al., 2016).
properties
IUPAC Name |
2-cyclopropyl-5-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-8-15(19-11-18-12)23-10-13-4-6-22(7-5-13)9-16-20-21-17(24-16)14-2-3-14/h8,11,13-14H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMFKLIHYIFFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)

![[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol](/img/structure/B2924573.png)
![Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2924574.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924575.png)

![N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2924577.png)
![N-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2924578.png)